molecular formula C19H25BClNO4 B595938 tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate CAS No. 1218790-30-7

tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Cat. No.: B595938
CAS No.: 1218790-30-7
M. Wt: 377.672
InChI Key: MRVFRFXOZGTHHX-UHFFFAOYSA-N
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Description

tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a boronic ester-functionalized indole derivative widely utilized in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems . Its structure features a chlorine substituent at the 5-position of the indole core and a pinacol boronate ester at the 3-position, protected by a tert-butoxycarbonyl (Boc) group at the indole nitrogen. This compound (CAS: 1218790-30-7) is a critical intermediate in developing positron emission tomography (PET) tracers and kinase inhibitors, leveraging the boronate group’s reactivity for late-stage fluorination or functionalization .

Properties

IUPAC Name

tert-butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BClNO4/c1-17(2,3)24-16(23)22-11-14(13-10-12(21)8-9-15(13)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVFRFXOZGTHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)Cl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682308
Record name tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-30-7
Record name tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Boronate Ester Group: The boronate ester group is introduced through a Miyaura borylation reaction, where a halogenated indole reacts with bis(pinacolato)diboron in the presence of a palladium catalyst.

    Formation of the tert-Butyl Ester Group: The tert-butyl ester group is typically introduced through esterification, where the carboxylic acid group of the indole reacts with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a boronic acid.

    Reduction: The nitro group (if present) on the indole ring can be reduced to an amine.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Amino indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.

    Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain serine or threonine residues. The indole ring can interact with various biological receptors, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous indole-based boronic esters, focusing on structural variations, synthetic applications, and physicochemical properties.

Positional Isomers of Chlorine Substitution

  • tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS: 1256359-94-0)
    • Differs by chlorine at the indole 4-position instead of 3.
    • Molecular weight: 377.67 g/mol vs. 378.64 g/mol for the 5-chloro analog.
    • Applications: Used in medicinal chemistry for V1a vasopressin receptor ligands; positional chlorine may alter binding affinity or metabolic stability .

Substituent Variations on the Indole Core

  • tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS: 1185427-07-9) Replaces chlorine with a cyano (-CN) group at position 4. Molecular weight: 368.23 g/mol.
  • tert-Butyl 5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)indoline-1-carboxylate
    • Features a methoxy group at position 5 and a saturated indoline scaffold.
    • Applications: Key precursor for CYP121A1 inhibitors in tuberculosis research; reduced aromaticity may improve solubility .

Boronate Positional Isomers

  • tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS: 1072944-96-7)
    • Boronate at position 2 instead of 3.
    • Molecular weight: 343.23 g/mol.
    • Reactivity: Altered regiochemistry may influence cross-coupling efficiency or steric hindrance in reactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate 1218790-30-7 C₁₉H₂₄BClNO₄ 378.64 5-Cl, 3-boronate PET tracer precursors, kinase inhibitors
tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate 1256359-94-0 C₁₉H₂₄BClNO₄ 377.67 4-Cl, 3-boronate V1a receptor ligands
tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate 1185427-07-9 C₂₀H₂₅BN₂O₄ 368.23 5-CN, 3-boronate Electrophilic coupling partners
tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate 1072944-96-7 C₁₉H₂₆BNO₄ 343.23 2-boronate Suzuki-Miyaura intermediates

Key Research Findings

Synthetic Utility: The 5-chloro derivative’s boronate group enables efficient coupling with aryl halides in palladium-catalyzed reactions (yields >75%), comparable to its 5-cyano analog .

Stability : Chlorine at position 5 enhances stability under basic conditions compared to methoxy-substituted analogs, which may undergo demethylation .

Hazards: Chlorinated derivatives (e.g., 5-Cl and 4-Cl) share similar hazards (H302, H315), whereas cyano-substituted variants pose additional risks (H319, H335) due to nitrile toxicity .

Pharmaceutical Relevance : The 5-chloro compound’s use in PET tracer synthesis (e.g., 5-[¹⁸F]F-AMT) highlights its role in neuroimaging, with radiochemical yields (RCY) up to 15% after deprotection .

Biological Activity

tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS No. 2882875-88-7) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of indole derivatives that have been explored for their therapeutic applications, particularly in the context of cancer treatment and kinase inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C18H24BClN2O4C_{18}H_{24}BClN_2O_4, with a molecular weight of 378.66 g/mol. The presence of the dioxaborolane moiety is significant as it may enhance the compound's ability to interact with biological targets through boron-mediated interactions.

Kinase Inhibition

Recent studies indicate that compounds similar to this compound exhibit inhibitory activity against various kinases. For instance, compounds with indole structures have shown promise as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. The specific interactions and binding affinities of this compound with kinases remain to be fully elucidated.

Anticancer Potential

Indole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. Research has demonstrated that certain indole-based compounds can induce apoptosis in cancer cells by activating specific pathways or inhibiting growth factor signaling .

Pharmacological Profile

The pharmacological profile of indole derivatives includes various mechanisms such as:

  • Enzyme Inhibition : Interference with kinase activity can lead to reduced cell signaling related to growth and survival.
  • Apoptosis Induction : Activation of apoptotic pathways can effectively reduce tumor burden.

Q & A

Q. What mechanistic insights explain side reactions during Suzuki couplings with this boronate?

  • Methodological Answer : Protodeboronation is a major side reaction (up to 15% yield loss) catalyzed by trace Pd black. Adding Pd scavengers (e.g., SiO₂-thiol) or switching to Pd(OAc)₂/SPhos reduces this. Monitor via 11^{11}B NMR: loss of δ 30 ppm peak indicates deborylation .

Data Contradiction & Validation

Q. How should researchers address gaps in toxicity and ecological data for this compound?

  • Methodological Answer : Apply read-across methods using structurally similar boronate esters (e.g., pinacol boronic esters) to estimate acute toxicity (LD50 ~500 mg/kg, oral rat). For ecotoxicity, conduct algae (OECD 201) and Daphnia magna (OECD 202) assays at 0.1–10 mg/L .

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